

Application Notes and Protocols: MU1920 Monoclonal Antibody for Western Blot and Immunohistochemistry

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Compound of Interest

Compound Name: MU1920

Cat. No.: B15606740

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Note: The following application notes and protocols are provided as a representative example for a monoclonal antibody. No specific antibody with the designation "**MU1920**" was identified in public databases or scientific literature. The target protein "Tumotin-X" and its associated signaling pathway are hypothetical for illustrative purposes. Researchers should always refer to the specific datasheet provided by the manufacturer for their antibody of interest.

Introduction

The **MU1920** monoclonal antibody is a highly specific antibody designed for the detection of the hypothetical protein Tumotin-X, a key regulator in the "Cell Growth Signaling Pathway." These application notes provide detailed protocols and expected results for the use of **MU1920** in Western Blotting (WB) and Immunohistochemistry (IHC), critical techniques for researchers in oncology, cell biology, and drug development.

Quantitative Data Summary

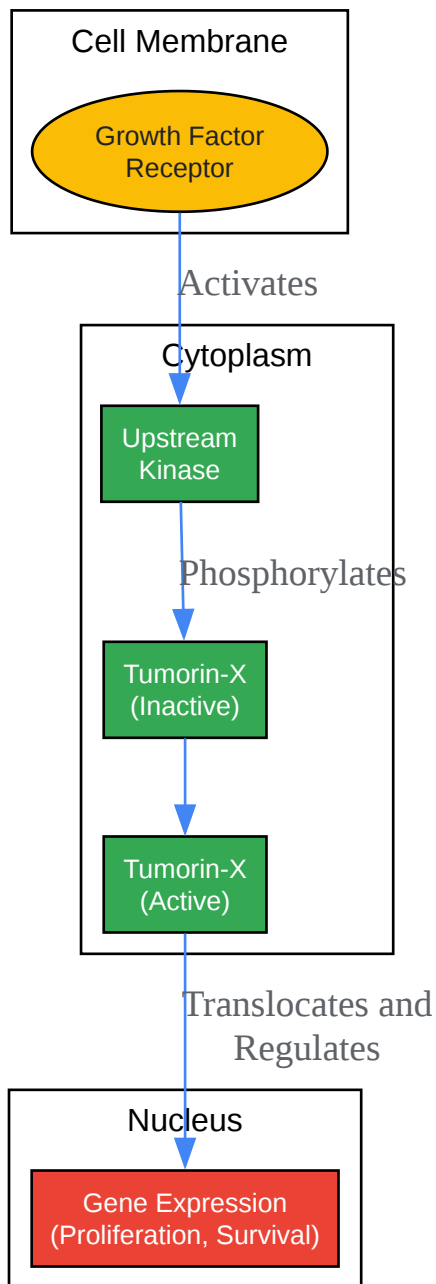
For optimal and reproducible results, please refer to the following recommended dilutions and conditions for the **MU1920** antibody. It is always recommended that the end-user titrates the antibody for their specific application and system.

Application	Recommended Dilution	Incubation Time	Incubation Temperature
Western Blot (WB)	1:1000 - 1:2000	Overnight	4°C
Immunohistochemistry (IHC)	1:100 - 1:500	1 hour	37°C
Antibody Specifics			
Host Species		Mouse	
Isotype		IgG1	
Immunogen		Recombinant human Tumorin-X protein	
Specificity		Human Tumorin-X (Predicted to react with mouse and rat based on sequence homology)	
Molecular Weight		~75 kDa	
Storage		Store at -20°C for one year. Avoid repeated freeze-thaw cycles.	

Signaling Pathway

The hypothetical Tumorin-X protein is a critical downstream effector in the "Cell Growth Signaling Pathway." Upon activation by an upstream kinase, Tumorin-X translocates to the nucleus to regulate gene expression related to cell proliferation and survival. The **MU1920** antibody can be used to study the expression and localization of Tumorin-X within this pathway.

Hypothetical Cell Growth Signaling Pathway

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Hypothetical Cell Growth Signaling Pathway involving Tumorin-X.

Experimental Protocols

Western Blotting (WB) Protocol

This protocol provides a general guideline for using the **MU1920** antibody in Western blotting applications.

Workflow for Western Blotting

A streamlined workflow for Western blotting using the **MU1920** antibody.

Detailed Methodology:

- Sample Preparation:
 - Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the soluble proteins.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.
- SDS-PAGE:
 - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Load samples onto a 4-20% Tris-glycine gel and perform electrophoresis until the dye front reaches the bottom of the gel.
- Protein Transfer:
 - Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[\[1\]](#)
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[\[2\]](#)

- Primary Antibody Incubation:
 - Incubate the membrane with the **MU1920** antibody diluted 1:1000 in blocking buffer overnight at 4°C with gentle shaking.[\[2\]](#)[\[3\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.[\[4\]](#)
- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted according to the manufacturer's recommendation, for 1 hour at room temperature.[\[4\]](#)
- Washing:
 - Repeat the washing step as described in step 7.[\[4\]](#)
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Imaging:
 - Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

Immunohistochemistry (IHC) Protocol

This protocol is designed for the use of **MU1920** on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Workflow for Immunohistochemistry

Step-by-step workflow for immunohistochemical staining with **MU1920**.

Detailed Methodology:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.[\[5\]](#)
- Antigen Retrieval:
 - Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
 - Heat in a microwave or water bath at 95-100°C for 15-20 minutes.[\[6\]](#)
 - Allow slides to cool to room temperature in the buffer.
- Peroxidase Blocking:
 - Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to quench endogenous peroxidase activity.[\[5\]](#)[\[6\]](#)
 - Rinse with PBS.
- Blocking:
 - Block non-specific binding by incubating sections with 2-5% normal horse serum in PBS for 1 hour at room temperature.[\[6\]](#)
- Primary Antibody Incubation:
 - Incubate sections with **MU1920** antibody diluted 1:200 in blocking buffer for 1 hour at 37°C in a humidified chamber.[\[5\]](#)
- Washing:
 - Wash slides three times for 5 minutes each in PBS.
- Secondary Antibody Incubation:

- Incubate sections with a biotinylated anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions, for 30 minutes at room temperature.[\[6\]](#)
- Washing:
 - Repeat the washing step as described in step 6.
- Detection:
 - Incubate sections with a streptavidin-HRP complex (such as that from a Vectastain ABC kit) for 30 minutes.[\[6\]](#)
 - Visualize the signal by adding 3,3'-diaminobenzidine (DAB) substrate, and monitor for color development.
 - Stop the reaction by rinsing with distilled water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[\[7\]](#)
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium and coverslip.

Troubleshooting

For issues such as high background, weak or no signal, or non-specific staining, please refer to standard troubleshooting guides for Western blotting and immunohistochemistry. Common factors to optimize include antibody dilution, incubation times, blocking conditions, and antigen retrieval methods.

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